molecular formula C16H24BrNO B607081 Dezocine monohydrobromide CAS No. 57236-36-9

Dezocine monohydrobromide

Numéro de catalogue: B607081
Numéro CAS: 57236-36-9
Poids moléculaire: 326.278
Clé InChI: HLYQVVMHTCPUKR-VEVZXVCZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dezocine (Dalgan, WY16225) is an opioid analgesic. First synthesized in 1970, it acts at mu-, delta-, and kappa-opioid receptors. Dezocine acts as a mixed agonist/antagonist of opioid receptors. It is related to other benzomorphans such as pentazocine, with a similar profile of effects that include analgesic action and euphoria. Unlike many other benzomorphans however, it is a silent antagonist of the κ-opioid receptor, and in accordance, does not produce side effects such as dysphoria or hallucinations at any dose.

Applications De Recherche Scientifique

Pain Management

Dezocine is primarily used for:

  • Postoperative Pain Relief : Administered intravenously or intramuscularly, it is effective in alleviating pain after surgeries, including laparoscopic procedures. Studies indicate that it may provide comparable or superior analgesia to morphine and fentanyl with fewer side effects .
  • Cancer Pain Management : It is utilized in managing pain in cancer patients, offering a favorable safety profile relative to full agonist opioids .

Potential Antidepressant Effects

Recent research has highlighted dezocine's antidepressant-like effects in animal models. Clinical trials suggest that it may reduce depressive symptoms when combined with other analgesics during postoperative care. A notable case report indicated substantial improvement in treatment-resistant depression following a single dose of dezocine .

Antitumor Effects

Studies have begun to explore dezocine's potential antitumor effects in specific cancer cell lines. Preliminary findings suggest that dezocine may influence cellular proliferation pathways, indicating possible applications beyond pain management.

Combination Therapies

Research indicates that combining dezocine with other opioids, such as morphine, may enhance analgesic effects without significantly increasing adverse effects. This combination therapy approach could be particularly beneficial for patients with complex pain management needs .

Data Table: Pharmacological Profile of Dezocine Monohydrobromide

PropertyValue
Chemical StructureC16H23BrN2O
Binding AffinityHigh for μ-opioid receptor
Administration RouteIntravenous, Intramuscular
Analgesic Potency5x more potent than pethidine
Side EffectsRespiratory depression (ceiling effect)
Non-addictiveYes

Case Studies and Clinical Trials

  • Postoperative Analgesia :
    • A clinical trial assessed dezocine's effectiveness compared to sufentanil in colorectal cancer surgery patients. Results indicated significant reductions in both pain and depressive symptoms when dezocine was included in the regimen .
  • Treatment-Resistant Depression :
    • A case study reported rapid improvement in depressive symptoms after a single dose of dezocine was administered to a patient with treatment-resistant depression, suggesting its potential role in psychiatric applications .

Propriétés

Numéro CAS

57236-36-9

Formule moléculaire

C16H24BrNO

Poids moléculaire

326.278

Nom IUPAC

(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol;hydrobromide

InChI

InChI=1S/C16H23NO.BrH/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16;/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3;1H/t12-,15-,16+;/m0./s1

Clé InChI

HLYQVVMHTCPUKR-VEVZXVCZSA-N

SMILES

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O.Br

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

DEZOCINE;  Dalgan;  Wy-16225;  Wy 16225;  Wy16225;  CHEMBL1685;  Dezocina;  Dezocinum;  Dezocine hydrobromide, Dezocine monohydrobromide;  MCV 4206;  NIH 8834;  UM 972.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dezocine monohydrobromide
Reactant of Route 2
Dezocine monohydrobromide
Reactant of Route 3
Dezocine monohydrobromide
Reactant of Route 4
Dezocine monohydrobromide
Reactant of Route 5
Dezocine monohydrobromide
Reactant of Route 6
Dezocine monohydrobromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.